molecular formula C8H16N2O2 B117261 Piperidin-4-yl ethylcarbamate CAS No. 70724-24-2

Piperidin-4-yl ethylcarbamate

Cat. No. B117261
CAS RN: 70724-24-2
M. Wt: 172.22 g/mol
InChI Key: JIYLLYLKTJCEEL-UHFFFAOYSA-N
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Description

Piperidin-4-yl ethylcarbamate is a chemical compound. Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group and finally by making its salt .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidin-4-yl ethylcarbamate is a solid compound .

Scientific Research Applications

Antibacterial and Antituberculosis Activity

Piperidin-4-yl ethylcarbamate derivatives have demonstrated significant antibacterial and antituberculosis activities. For example, certain thiazole-aminopiperidine hybrid analogues, synthesized from aryl thioamides, showed promising activity against Mycobacterium tuberculosis and were not cytotoxic at relevant concentrations (Jeankumar et al., 2013). Similarly, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, derived from ethyl piperidin-4-carboxylate, exhibited considerable antibacterial potential, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties. For instance, certain piperidine derivatives showed effectiveness in preventing iron corrosion, as indicated by quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).

Anticancer Properties

Some piperidin-4-yl ethylcarbamate derivatives have been identified as potential anticancer agents. For example, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones demonstrated selective antitumoral activity, particularly against glioblastoma multiforme, without inducing toxicity in non-transformed cells (da Silveira et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-4-yl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYLLYLKTJCEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608832
Record name Piperidin-4-yl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-yl ethylcarbamate

CAS RN

70724-24-2
Record name Carbamic acid, ethyl-, 4-piperidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70724-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-4-yl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Schnaars, G Kildahl-Andersen… - ACS Infectious …, 2018 - ACS Publications
The rise of antimicrobial resistance (AMR) worldwide and the increasing spread of multi-drug-resistant organisms expressing metallo-β-lactamases (MBL) require the development of …
Number of citations: 36 pubs.acs.org
F O'Hara, AC Burns, MR Collins, D Dalvie… - Journal of Medicinal …, 2014 - ACS Publications
… TFA (10 μL) was added to a solution of 1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl ethylcarbamate (4) (45 mg) and DFMS (74 mg) in DMSO (0.7 mL) in a small screw-capped vial. …
Number of citations: 47 pubs.acs.org
C Moreno-Cinos, E Sassetti, IG Salado… - Journal of Medicinal …, 2018 - ACS Publications
Increased Gram-negative bacteria resistance to antibiotics is becoming a global problem, and new classes of antibiotics with novel mechanisms of action are required. The caseinolytic …
Number of citations: 24 pubs.acs.org
A Minkkila, SM Saario… - Current topics in medicinal …, 2010 - ingentaconnect.com
Discovery and Development of Endocannabinoid-Hydrolyzing Enzyme Inhibitors Page 1 828 Current Topics in Medicinal Chemistry, 2010, 10, 828-858 1568-0266/10 $55.00+.00 © …
Number of citations: 51 www.ingentaconnect.com
M Hammami - 2012 - core.ac.uk
Development of new inhibitors for the type II transmembrane serine protease matriptase Page 1 Development of new inhibitors for the type II transmembrane serine protease matriptase …
Number of citations: 2 core.ac.uk

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